molecular formula C18H12ClNO4 B3705641 (2-chloro-5-nitrophenyl)(4-methoxy-1-naphthyl)methanone

(2-chloro-5-nitrophenyl)(4-methoxy-1-naphthyl)methanone

Cat. No.: B3705641
M. Wt: 341.7 g/mol
InChI Key: AWEDSPFBCMJRSN-UHFFFAOYSA-N
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Description

The compound “(2-chloro-5-nitrophenyl)(4-methoxy-1-naphthyl)methanone” is an aromatic compound containing a methoxy group, a nitro group, and a chloro group attached to different phenyl rings . The presence of these functional groups could potentially give this compound interesting chemical and physical properties.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of a ketone linkage between the two phenyl rings, possibly through a Friedel-Crafts acylation . The nitro, chloro, and methoxy groups could be introduced through electrophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two phenyl rings connected by a ketone group. The positions of the nitro, chloro, and methoxy groups on the phenyl rings could significantly influence the compound’s properties .


Chemical Reactions Analysis

The nitro group is a strong electron-withdrawing group, which could make the phenyl ring to which it is attached more susceptible to electrophilic aromatic substitution . The chloro group could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction . The methoxy group could potentially be demethylated under acidic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and the functional groups it contains. For example, the presence of the nitro group could make the compound more polar, potentially affecting its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs work by binding to specific receptors in the body, and the structure of this compound could potentially allow it to bind to certain types of receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, many nitro compounds are potentially explosive, and the compound could potentially be harmful if ingested or inhaled .

Future Directions

Future research on this compound could involve studying its properties in more detail, synthesizing derivatives with different functional groups, and investigating potential uses for this compound in fields such as medicine or materials science .

Properties

IUPAC Name

(2-chloro-5-nitrophenyl)-(4-methoxynaphthalen-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClNO4/c1-24-17-9-7-14(12-4-2-3-5-13(12)17)18(21)15-10-11(20(22)23)6-8-16(15)19/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEDSPFBCMJRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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